molecular formula C12H6Cl4N2 B1205647 3,3',4,4'-Tetrachloroazobenzene CAS No. 14047-09-7

3,3',4,4'-Tetrachloroazobenzene

Cat. No.: B1205647
CAS No.: 14047-09-7
M. Wt: 320 g/mol
InChI Key: SOBGIMQKWDUEPY-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetrachloroazobenzene is an organic compound with the molecular formula C12H6Cl4N2. It is a chlorinated derivative of azobenzene, characterized by the presence of four chlorine atoms attached to the benzene rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 3,3’,4,4’-Tetrachloroazobenzene (TCAB) is the thyroid hormone system . Thyroid hormones (TH) regulate biological processes implicated in neurodevelopmental disorders . TCAB has also been shown to bind to the Ah receptor , which is involved in the regulation of several biological responses.

Mode of Action

TCAB interacts with its targets by inducing a dose-response deficit in serum T4 levels, a thyroid hormone, with no change in 3,5,3’-triiodothyronine or thyroid-stimulating hormone . This interaction results in changes in the thyroid hormone system, affecting the regulation of various biological processes .

Biochemical Pathways

The biochemical pathways affected by TCAB are primarily related to the thyroid hormone system and the Ah receptor. The alteration in thyroid hormone levels can significantly affect various biological processes, potentially underlying multiple aspects of neurotoxicity .

Pharmacokinetics

The pharmacokinetic profile of TCAB is consistent with a two-compartment model . The compound is readily cleared from the blood with a half-life of 4.0 hours, a clearance of 12.3 ml/min.kg, and an apparent volume of distribution of 4.3 liters/kg . The absolute oral bioavailability of TCAB was determined to be 30% .

Result of Action

The action of TCAB results in several molecular and cellular effects. At high doses, it can cause a deficit in body weight gain . It also affects astrocytes, causing them to display thinner and less complex processes . Microglia show less complex processes, and there is a decrease in the number of hippocampal CA1 pyramidal neurons and dentate granule neurons .

Action Environment

The action, efficacy, and stability of TCAB can be influenced by environmental factors. For instance, TCAB can be formed anywhere in the environment where chloroaniline pesticides are used . Furthermore, TCAB is a contaminant generated during the synthesis of 3,4-dichloroaniline and 3,4-dichloroaniline-derived pesticides .

Biochemical Analysis

Biochemical Properties

3,3’,4,4’-Tetrachloroazobenzene plays a significant role in biochemical reactions due to its ability to bind to the aryl hydrocarbon receptor (AhR). This binding interaction leads to the induction of enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . The compound also interacts with various proteins and biomolecules, influencing their function and activity. For instance, it has been shown to inhibit hepatic microsomal mixed oxidase enzymes, affecting the metabolism of other compounds .

Cellular Effects

The effects of 3,3’,4,4’-Tetrachloroazobenzene on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to induce a dose-dependent deficit in serum thyroxine (T4) levels without affecting triiodothyronine (T3) or thyroid-stimulating hormone (TSH) levels . This disruption in thyroid hormone levels can lead to various cellular and physiological changes, including altered neuronal development and glial cell function .

Molecular Mechanism

At the molecular level, 3,3’,4,4’-Tetrachloroazobenzene exerts its effects primarily through binding to the AhR. This binding leads to the activation of the AhR signaling pathway, resulting in the transcriptional activation of genes involved in xenobiotic metabolism . The compound also undergoes extensive azo reduction, which decreases its systemic absorption and limits its interaction with the AhR . Additionally, it has been shown to inhibit enzyme activity, such as hepatic microsomal mixed oxidase enzymes, further influencing metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,4’-Tetrachloroazobenzene change over time. The compound is relatively stable but can undergo degradation under certain conditions. Long-term exposure studies have shown that it can lead to persistent changes in cellular function, such as decreased body weight gain and altered neuronal development in animal models . These effects are often dose-dependent and can vary based on the duration of exposure .

Dosage Effects in Animal Models

The effects of 3,3’,4,4’-Tetrachloroazobenzene vary with different dosages in animal models. At lower doses, it can cause subtle changes in enzyme activity and hormone levels. At higher doses, it can lead to more severe effects, such as thymic atrophy, decreased white blood cell count, and altered immune function . These toxic effects highlight the importance of understanding the dosage thresholds for safe exposure .

Metabolic Pathways

3,3’,4,4’-Tetrachloroazobenzene is involved in several metabolic pathways, primarily through its interaction with the AhR. Upon binding to the receptor, it induces the expression of cytochrome P450 enzymes, which are responsible for its metabolism . The compound is metabolized into sulfate ester conjugates of hydroxylated mono- or dichloroaniline derivatives, some of which are acetylated . These metabolic processes influence the compound’s bioavailability and toxicity.

Transport and Distribution

Within cells and tissues, 3,3’,4,4’-Tetrachloroazobenzene is transported and distributed through various mechanisms. It is absorbed and distributed in the body, with a significant portion excreted in the urine and feces . The compound’s transport is influenced by its binding to proteins and transporters, which affect its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of 3,3’,4,4’-Tetrachloroazobenzene is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with the AhR and other biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These interactions play a significant role in its biochemical and toxicological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’,4,4’-Tetrachloroazobenzene can be synthesized through the reduction of 3,4-dichloronitrobenzene using lithium aluminum hydride. The reaction involves the following steps:

Industrial Production Methods

Industrial production of 3,3’,4,4’-tetrachloroazobenzene typically involves large-scale synthesis using similar reduction and oxidation processes. The purity of the compound is ensured through high-pressure liquid chromatography and other analytical techniques .

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’-Tetrachloroazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’,4,4’-Tetrachloroazobenzene has several applications in scientific research:

    Chemistry: Used as a reference material in the study of chlorinated azobenzenes and their derivatives.

    Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.

    Medicine: Studied for its potential use in drug development and as a model compound for understanding the behavior of similar chlorinated compounds.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,4,4’-Tetrachloroazobenzene is unique due to its specific arrangement of chlorine atoms, which influences its chemical reactivity and biological activity. Its stability and distinct properties make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

bis(3,4-dichlorophenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4N2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBGIMQKWDUEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6026086, DTXSID80860129
Record name 3,3',4,4'-Tetrachloroazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,4-dichlorophenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Bright orange, crystalline solid

CAS No.

14047-09-7, 64275-11-2
Record name TCAB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14047-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,3',4'-Tetrachloroazobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazene, bis(3,4-dichlorophenyl)-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064275112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4,4'-Tetrachloroazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4'-TETRACHLOROAZOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGG7W94GS9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4,3',4'-Tetrachloroazobenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8053
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

158 °C
Record name 3,4,3',4'-Tetrachloroazobenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8053
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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